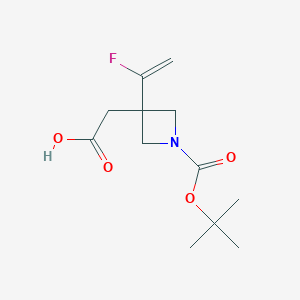

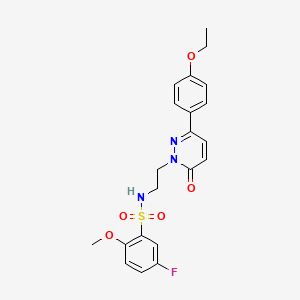

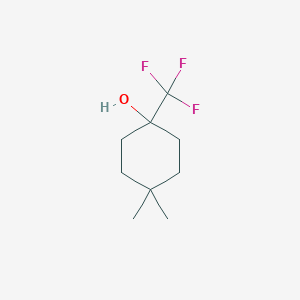

![molecular formula C22H24FN3O2 B2661604 8-(2-Fluorobenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021100-11-7](/img/structure/B2661604.png)

8-(2-Fluorobenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “8-(2-Fluorobenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a derivative of the 1,3,8-triazaspiro[4.5]decane class . It is related to a series of compounds that have been synthesized and evaluated for their anticonvulsant activity .

Synthesis Analysis

The synthesis of related compounds involves a multi-step reaction sequence. For instance, the synthesis of spirotetramat, a related compound, involves catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as raw material . The overall yield of spirotetramat was 20.4% .Molecular Structure Analysis

The molecular structure of this compound is complex due to its spirocyclic nature. A molecular docking analysis suggests that the benzyl groups of a similar compound are inserted into the bottom of a deep hydrophobic pocket and form T-shaped π–π interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include catalytic hydrogenation, oxidation, and Bucherer–Bergs reaction . The reaction sequence also includes hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation .Aplicaciones Científicas De Investigación

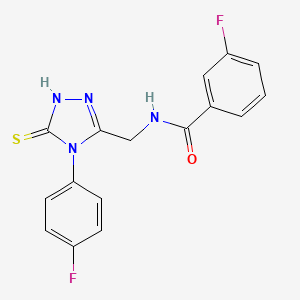

- Discovery : Through virtual screening, researchers identified 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (also known as compound 8 ) as a hit compound with RIPK1 inhibitory potential .

- Significance : Further optimization led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives , among which compound 41 exhibited strong RIPK1 inhibitory activity (IC50 = 92 nM). It also demonstrated anti-necroptotic effects in cellular models .

- Inhibition of PC3 Tumor Cells : Triazaspirane conformers, including derivatives of this compound, were studied as inhibitors of PC3 prostatic tumor cells. Molecular docking and biological assays revealed their potential impact on tumor cell migration and invasion .

- Novel Chemotype : Researchers identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype with selective agonistic activity for the delta opioid receptor. This finding opens avenues for pain management research .

RIPK1 Kinase Inhibition

Prostate Cancer Research

Delta Opioid Receptor Agonism

Mecanismo De Acción

Propiedades

IUPAC Name |

8-[(2-fluorophenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24FN3O2/c23-19-9-5-4-8-18(19)16-25-14-11-22(12-15-25)20(27)26(21(28)24-22)13-10-17-6-2-1-3-7-17/h1-9H,10-16H2,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDIILXTQNBDNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12C(=O)N(C(=O)N2)CCC3=CC=CC=C3)CC4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

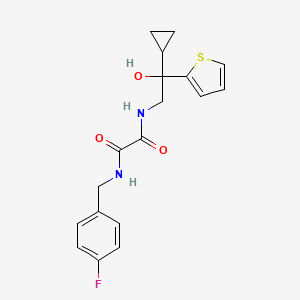

![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(phenylsulfanyl)propanamide](/img/structure/B2661527.png)

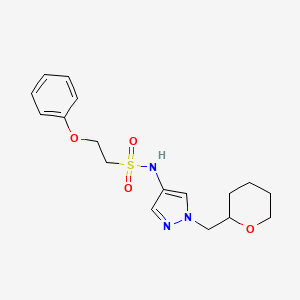

![N-(3,4-difluorophenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2661530.png)

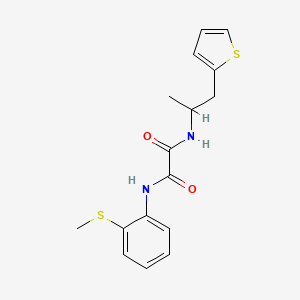

![4-(4-Methylpiperidin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B2661534.png)

![N-(3-methoxyphenyl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2661536.png)